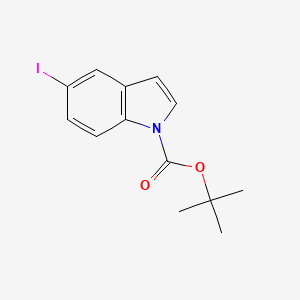

tert-Butyl 5-iodo-1H-indole-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYVMKHVFXTKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583117 | |

| Record name | tert-Butyl 5-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374818-66-3 | |

| Record name | tert-Butyl 5-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1H-indole, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 5-iodo-1H-indole-1-carboxylate: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of tert-Butyl 5-iodo-1H-indole-1-carboxylate, a key building block in modern synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic utility of this versatile molecule. We will explore its physicochemical characteristics, spectroscopic data, and pivotal role in constructing complex molecular architectures, particularly in the context of developing novel therapeutic agents.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The strategic functionalization of the indole ring is paramount for modulating a compound's pharmacological profile. This compound has emerged as a particularly valuable intermediate due to two key structural features: the Boc-protecting group at the N1 position and the iodine atom at the C5 position.

The tert-butyloxycarbonyl (Boc) group provides robust protection of the indole nitrogen, preventing unwanted side reactions and allowing for selective transformations at other positions of the ring. It can be readily removed under acidic conditions. The iodine atom at the C5 position serves as a versatile synthetic handle for introducing a wide range of substituents through various cross-coupling reactions, most notably the Suzuki and Heck reactions. This allows for the systematic exploration of the chemical space around the indole core, a critical aspect of structure-activity relationship (SAR) studies in drug development.

This guide will delve into the specific chemical properties that make this compound a cornerstone reagent for the synthesis of complex, biologically active molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective application in the laboratory.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄INO₂ | [1][2][3] |

| Molecular Weight | 343.16 g/mol | [2][3] |

| CAS Number | 374818-66-3 | [1][2] |

| Appearance | Off-white to white solid | [3] |

| Purity | Typically ≥96% | [1] |

| Boiling Point | 388.4 °C at 760 mmHg | |

| Density | 1.56 g/cm³ | |

| Melting Point | Data not available for the title compound. The related compound, 5-iodo-1H-indole, has a melting point of 101-104 °C. | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide. |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with the iodine at C5 influencing the chemical shifts of the neighboring aromatic protons. The tert-butyl group will present as a sharp singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The carbon atom attached to the iodine (C5) will exhibit a characteristic chemical shift.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of the C-I bond and the lability of the N-Boc protecting group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C5 position is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl linkages. This compound can be coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate 5-aryl or 5-heteroaryl indole derivatives. These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in the presence of a base.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

The Heck-Mizoroki reaction allows for the arylation of alkenes. This compound can react with various alkenes in the presence of a palladium catalyst and a base to form 5-alkenyl indole derivatives. This reaction is highly valuable for introducing vinyl groups, which can be further functionalized.

Experimental Workflow: Heck-Mizoroki Reaction

Caption: Generalized workflow for the Heck-Mizoroki reaction of this compound.

Deprotection of the N-Boc Group

The Boc protecting group is stable under a wide range of reaction conditions but can be efficiently removed using strong acids, such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). This deprotection step is often the final step in a synthetic sequence to reveal the free indole NH, which can be important for biological activity.

Step-by-Step Protocol for N-Boc Deprotection:

-

Dissolution: Dissolve this compound in dichloromethane.

-

Acid Addition: Add trifluoroacetic acid to the solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as dichloromethane.

-

Purification: Purify the product by column chromatography on silica gel.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a number of therapeutic areas. The ability to diversify the C5 position of the indole ring is a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

Role in the Synthesis of Antiviral Agents

Indole derivatives are known to exhibit a broad spectrum of antiviral activities. Notably, the indole scaffold is a key component of several inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[2] While a direct synthetic route from this compound to a marketed drug is not explicitly detailed in the readily available literature, its structural features make it an ideal starting material for the synthesis of complex indole derivatives with potential anti-HIV activity. For instance, the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor, involves substituted indole intermediates that could potentially be accessed from precursors like this compound.[4][5]

Logical Relationship: From Building Block to Therapeutic Target

Caption: The role of this compound in a drug discovery workflow.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value building block in organic synthesis, offering a strategic combination of a protected indole nitrogen and a reactive C5-iodine handle. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of a diverse library of functionalized indole derivatives. The importance of these derivatives in medicinal chemistry, particularly in the development of antiviral agents, underscores the significance of this versatile intermediate. This guide has provided a detailed overview of its chemical properties, reactivity, and applications, equipping researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

References

- Various Authors. Regioselective C5−H Direct Iodination of Indoles.

- Various Authors. Regioselective C5−H Direct Iodination of Indoles.

-

PubChem. 5-Iodo-1H-indole, N-BOC protected. [Link]

-

MySkinRecipes. tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate. [Link]

-

PubChem. 5-Aminoindole, N1-BOC protected. [Link]

- Google Patents.

-

ResearchGate. Highly efficient synthesis of HIV NNRTI doravirine. [Link]

-

National Center for Biotechnology Information. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. [Link]

-

ResearchGate. First synthesis of tert-butyl-substituted[1][2][6]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. [Link]

-

ResearchGate. tert-Butyl 5-methoxy-3-pentylindole-1-carboxylate. [Link]

Sources

A Comprehensive Guide to the Synthesis of tert-Butyl 5-iodo-1H-indole-1-carboxylate from 5-iodoindole

Introduction: The Significance of N-Protected Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. However, the reactivity of the indole N-H proton can complicate synthetic transformations on the indole ring. Therefore, the protection of this nitrogen atom is a critical step in the multi-step synthesis of complex indole derivatives. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] The target molecule, tert-butyl 5-iodo-1H-indole-1-carboxylate, is a valuable building block in medicinal chemistry, with the iodo-substituent serving as a versatile handle for further functionalization through cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis of this compound from 5-iodoindole, focusing on the underlying chemical principles and a detailed experimental protocol.

Synthesis Strategy: N-Boc Protection of 5-Iodoindole

The primary synthetic route to this compound from 5-iodoindole is the N-protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting 5-iodoindole with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[1][2]

Key Reagents and Their Roles

-

5-Iodoindole: The starting material containing the indole scaffold and the iodo-substituent.

-

Di-tert-butyl dicarbonate (Boc anhydride): The electrophilic source of the Boc group.[2]

-

Base: A crucial component to deprotonate the indole N-H, thereby increasing its nucleophilicity. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like sodium bicarbonate.

-

4-(Dimethylamino)pyridine (DMAP): Often used as a nucleophilic catalyst to accelerate the reaction.[3][4]

-

Solvent: Anhydrous aprotic solvents such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are typically used to ensure a moisture-free environment and to dissolve the reactants.

Reaction Mechanism: The Role of DMAP Catalysis

The N-Boc protection of indoles with Boc anhydride is significantly accelerated by the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst.[3][5][6] The mechanism proceeds through the following steps:

-

Activation of Boc Anhydride: DMAP, being a highly effective nucleophilic catalyst, attacks one of the carbonyl carbons of Boc anhydride.[3] This leads to the formation of a highly reactive acylpyridinium ion intermediate and the release of a tert-butyl carbonate anion.[5][6]

-

Nucleophilic Attack by Indole: The deprotonated 5-iodoindole (indolide anion) then acts as a nucleophile, attacking the activated carbonyl carbon of the acylpyridinium intermediate.

-

Product Formation and Catalyst Regeneration: This attack results in the formation of the N-Boc protected product, this compound, and the regeneration of the DMAP catalyst.[5][6]

-

Byproduct Decomposition: The tert-butyl carbonate anion is unstable and decomposes into carbon dioxide and a tert-butoxide anion.[5] The tert-butoxide anion is then protonated by the protonated base (e.g., triethylammonium) to form tert-butanol.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 5-Iodoindole | C₈H₆IN | 243.04 | 1.00 g | 4.11 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.08 g | 4.93 |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.05 g | 0.41 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.86 mL | 6.17 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 20 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-iodoindole (1.00 g, 4.11 mmol).

-

Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir until the 5-iodoindole is completely dissolved.

-

Addition of Reagents: To the stirred solution, add triethylamine (0.86 mL, 6.17 mmol), followed by 4-(dimethylamino)pyridine (0.05 g, 0.41 mmol).

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.08 g, 4.93 mmol) to the reaction mixture at room temperature. A slight exotherm and gas evolution (CO₂) may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion of the reaction, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.[7]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Purification and Characterization

The purification of this compound is typically achieved through flash column chromatography on silica gel. The choice of eluent is critical for achieving good separation. A mixture of ethyl acetate and hexanes is commonly employed, with the polarity gradually increased to elute the product.

The structure and purity of the final product can be confirmed by various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl group of the Boc protecting group.

Conclusion

The N-Boc protection of 5-iodoindole is a robust and efficient method for the synthesis of this compound, a key intermediate in the development of novel therapeutics. The use of di-tert-butyl dicarbonate in the presence of a base and a catalytic amount of DMAP provides high yields of the desired product under mild reaction conditions. This guide has provided a comprehensive overview of the synthesis, including the underlying mechanism, a detailed experimental protocol, and methods for purification and characterization, to aid researchers in their synthetic endeavors.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]

- 5. commonorganicchemistry.com [commonorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to tert-Butyl 5-iodo-1H-indole-1-carboxylate (CAS 374818-66-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 5-iodo-1H-indole-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, analyze its spectral characterization, and explore its applications in the development of novel therapeutics, particularly in the realm of proteomics.

Core Characteristics and Physicochemical Properties

This compound, also known as 1-BOC-5-iodoindole, is a synthetically versatile intermediate. The presence of the bulky tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while the iodine atom at the 5-position serves as a crucial handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 374818-66-3 | [1] |

| Molecular Formula | C₁₃H₁₄INO₂ | [1][2] |

| Molecular Weight | 343.16 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [2] |

| Density | ~1.56 g/cm³ | [3] |

| Boiling Point | ~388.4 °C at 760 mmHg | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide. | |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep refrigerated for long-term storage. | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through a regioselective iodination of the corresponding N-BOC protected indole. The following protocol is a representative method based on established literature procedures for similar transformations.[4]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of tert-butyl 1H-indole-1-carboxylate (1.0 eq) in acetonitrile (ACN), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The following data are predicted based on the analysis of closely related indole derivatives found in the literature.[4]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z |

| ¹H NMR | δ 8.0-8.2 (d, 1H, Ar-H), 7.5-7.7 (d, 1H, Ar-H), 7.4-7.6 (dd, 1H, Ar-H), 6.4-6.6 (d, 1H, Ar-H), 1.6-1.7 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | δ 149.5 (C=O), 135.0 (Ar-C), 132.0 (Ar-C), 130.0 (Ar-CH), 128.0 (Ar-CH), 116.0 (Ar-C), 108.0 (Ar-CH), 86.0 (Ar-C-I), 84.0 (-C(CH₃)₃), 28.0 (-C(CH₃)₃) |

| FT-IR | ν 2975-2930 (C-H, sp³), 1730 (C=O, ester), 1450, 1370 (C-H, bend), 1250, 1150 (C-O, stretch), 880 (C-I, stretch) |

| Mass Spec (EI) | m/z 343 [M]⁺, 287 [M - C₄H₈]⁺, 244 [M - BOC]⁺, 116 [Indole]⁺ |

Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The iodinated position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide range of substituents.

Role as a Key Intermediate in Proteomics

This compound has been identified as a useful starting material in the development of molecules for proteomics research.[1] Its structure can be elaborated to create probes and ligands for studying protein-protein interactions and identifying novel drug targets.

Application in PROTAC Development (Hypothetical Pathway)

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The indole scaffold is a common motif in many biologically active molecules. The versatile chemistry of this compound makes it an attractive starting point for the synthesis of novel PROTACs. The following diagram illustrates a hypothetical pathway for its use in generating a PROTAC.

Caption: Hypothetical pathway for PROTAC synthesis.

In this conceptual workflow, the iodo-indole core is first functionalized via a Suzuki coupling to attach a moiety that binds to a specific protein target. Subsequently, the BOC protecting group is removed under acidic conditions to free the indole nitrogen. Finally, a linker connected to an E3 ligase ligand is coupled to the indole nitrogen, completing the synthesis of the PROTAC molecule.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound (CAS 374818-66-3) is a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an essential tool for researchers and scientists in the field of drug discovery and chemical biology. The ability to readily functionalize the indole core through its iodo-substituent opens up a vast chemical space for the design and synthesis of novel bioactive molecules, including those with potential applications in targeted protein degradation.

References

- Regioselective C5-H Direct Iodination of Indoles. (n.d.).

-

tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate - MySkinRecipes. (n.d.). Retrieved January 6, 2026, from [Link]

-

tert-Butyl iodide - the NIST WebBook. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound | Chemsrc. (n.d.). Retrieved January 6, 2026, from [Link]

-

FT-IR spectrum of tert-butyl... | Download Scientific Diagram. (n.d.). Retrieved January 6, 2026, from [Link]

-

Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

-

1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-Boc-5-iodoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-iodoindole, also known as tert-butyl 5-iodo-1H-indole-1-carboxylate, is a pivotal synthetic intermediate in the development of a diverse array of biologically active molecules. Its structure combines the versatile indole scaffold with a strategically placed iodine atom, a feature that allows for a variety of subsequent chemical modifications, and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, which modulates its reactivity and solubility. Accurate and unambiguous structural confirmation of this compound is paramount for its effective use in multi-step syntheses. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N-Boc-5-iodoindole, offering a detailed interpretation of its spectral features to aid researchers in its identification and characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure and the conventional numbering of the indole ring is essential for the correct assignment of NMR signals.

Caption: Recommended workflow for NMR data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of N-Boc-5-iodoindole. The use of a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio, especially for the ¹³C NMR spectrum.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice of solvent for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the tube is free of any paramagnetic impurities that could broaden the NMR signals.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Locking: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent (CDCl₃). This compensates for any minor drifts in the magnetic field during the experiment, ensuring spectral stability.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is a critical step to obtain sharp, well-resolved NMR signals.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a 30° or 45° pulse angle to allow for faster repetition rates, a spectral width of approximately 12-15 ppm, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling. A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

The spectrum is then phased and the baseline is corrected to ensure accurate integration and peak picking.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

-

Conclusion

The comprehensive ¹H and ¹³C NMR spectroscopic data presented in this guide, along with their detailed interpretation, provide a robust framework for the unambiguous identification and characterization of N-Boc-5-iodoindole. By following the outlined experimental protocol, researchers can confidently acquire high-quality NMR spectra, ensuring the integrity of their starting materials and the success of their synthetic endeavors. The distinct spectral signatures of the aromatic, pyrrolic, and Boc-group protons and carbons serve as reliable fingerprints for this important synthetic building block.

References

- Spectroscopic data for N-Boc-5-iodoindole has been compiled and interpreted based on generally accepted principles of NMR spectroscopy and comparison with data for structurally related indole derivatives found in various chemical databases and public

- Standard NMR experimental procedures are based on established methodologies in the field of analytical chemistry.

tert-Butyl 5-iodo-1H-indole-1-carboxylate molecular weight and formula

An In-depth Technical Guide to tert-Butyl 5-iodo-1H-indole-1-carboxylate: Synthesis, Characterization, and Applications

Introduction

This compound is a pivotal synthetic intermediate in the fields of medicinal chemistry and organic synthesis. Its structure incorporates two key features that render it exceptionally versatile: an iodine atom at the 5-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. The iodo-substituent serves as a highly effective handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions. Simultaneously, the Boc group provides robust protection of the otherwise reactive N-H proton, ensuring high selectivity in subsequent transformations, and can be readily removed under mild acidic conditions. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, its applications in modern drug discovery, and essential safety guidelines for its handling.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational for its effective use in research and development.

Core Compound Data

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 374818-66-3 | [1][2] |

| Molecular Formula | C₁₃H₁₄INO₂ | [1][2] |

| Molecular Weight | 343.16 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 1-(tert-Butoxycarbonyl)-5-iodo-1H-indole, 5-Iodo-indole-1-carboxylic acid tert-butyl ester, N-Boc-5-iodoindole | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥96% | [1] |

| Storage | Keep refrigerated and protected from light. | [3] |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the protection of the commercially available 5-iodo-1H-indole. The choice of the Boc protecting group is strategic, offering stability in a wide range of reaction conditions while allowing for straightforward deprotection.

Experimental Protocol: N-Protection of 5-Iodo-1H-indole

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Step 1: Reagent Preparation

-

Dissolve 5-iodo-1H-indole (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq).

-

Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) and a stoichiometric amount of a tertiary amine base like triethylamine (TEA) (1.2 eq).

Step 2: Reaction Execution

-

Stir the mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the mixture with water and extract the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure this compound.

Mechanistic Considerations and Causality

The selection of each reagent is critical for the success of the synthesis.

-

(Boc)₂O: This is the electrophilic source of the Boc group.

-

Base (TEA and DMAP): The indole N-H is weakly acidic. Triethylamine acts as a general base to deprotonate the indole nitrogen, creating a more nucleophilic indolide anion. DMAP is a highly efficient acylation catalyst that accelerates the reaction by forming a more reactive intermediate with (Boc)₂O. This synergistic base system ensures a high-yield and rapid conversion.

-

Aprotic Solvent (DCM/THF): These solvents are chosen for their ability to dissolve the reactants without participating in the reaction.

Synthesis Workflow Diagram

Caption: Utility of the title compound in cross-coupling reactions.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. While specific data for this compound is limited, guidelines for related iodo-indoles should be followed.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [3]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [3]* Exposure: Avoid contact with skin, eyes, and clothing. May cause skin, eye, and respiratory system irritation. [3]* Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated and protected from light to prevent degradation. [3]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [3]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from the orthogonal reactivity of its two key functional groups. The C5-iodo position provides a reliable site for building molecular complexity via cross-coupling chemistry, while the N-Boc group offers robust protection and a simple deprotection pathway. This combination makes it an indispensable tool for researchers and scientists in the synthesis of novel pharmaceuticals and complex organic molecules. A thorough understanding of its synthesis, characterization, and reactivity is crucial for leveraging its full potential in the laboratory.

References

-

Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

-

Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

-

PubMed Central. (2024, December 30). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). tert-butyl 3-formyl-1H-indole-5-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl 5-iodo-1H-indole-1-carboxylate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of tert-Butyl 5-iodo-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. The content herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical methodologies for determining and understanding its solubility in various organic solvents.

Introduction: The Significance of Solubility in a Preclinical Context

This compound (CAS No: 374818-66-3) is a pivotal building block in the synthesis of a wide array of biologically active molecules.[1][2] Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] The presence of the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and the iodo-substituent significantly influences its physicochemical properties, most notably its solubility.

Understanding the solubility of this intermediate is not merely an academic exercise; it is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. In the realm of drug development, poor solubility is a major hurdle, affecting bioavailability and ultimately, the therapeutic efficacy of a potential drug candidate. Therefore, a thorough characterization of the solubility of key intermediates like this compound is paramount for efficient and successful drug discovery pipelines.

Physicochemical Properties and Predicted Solubility Behavior

This compound is a solid at room temperature with a molecular formula of C₁₃H₁₄INO₂ and a molecular weight of 343.16 g/mol .[1][2] The molecule possesses both hydrophobic and polar characteristics. The indole nucleus and the tert-butyl group contribute to its lipophilicity, suggesting good solubility in non-polar organic solvents. Conversely, the carboxylate group introduces a degree of polarity. Based on the general solubility principles of indole and its derivatives, which are more soluble in organic solvents than in water, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.[4] The solubility is expected to be influenced by factors such as solvent polarity, hydrogen bonding capacity, and temperature.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of publicly available, quantitative solubility data for this compound, this section provides a robust, step-by-step protocol for its experimental determination using the isothermal saturation method. This method is a reliable and widely accepted technique for measuring the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Instrumentation

-

Solute: this compound (purity >95%)

-

Solvents: A selection of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol).

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Vortex mixer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Experimental Workflow

The experimental workflow is designed to ensure the attainment of equilibrium and accurate quantification of the dissolved solute.

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered supernatant with the respective solvent.

-

Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[5][6]

-

HPLC Method Development: A reverse-phase HPLC method is generally suitable for indole derivatives.[5] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a good starting point. The detection wavelength can be set based on the UV absorbance maximum of the compound.

-

UV-Vis Spectrophotometry: If a suitable chromophore is present, a calibration curve can be generated by measuring the absorbance of a series of standard solutions of known concentrations.

-

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent by multiplying the determined concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison between different solvents.

| Organic Solvent | Polarity Index | Solubility (mg/mL) at 25 °C |

| Hexane | 0.1 | Experimental Value |

| Toluene | 2.4 | Experimental Value |

| Dichloromethane | 3.1 | Experimental Value |

| Ethyl Acetate | 4.4 | Experimental Value |

| Acetone | 5.1 | Experimental Value |

| Isopropanol | 3.9 | Experimental Value |

| Methanol | 5.1 | Experimental Value |

Interpreting the Results: The solubility data should be analyzed in the context of solvent properties. A higher solubility in non-polar solvents like hexane and toluene would indicate the dominance of the compound's lipophilic character. Conversely, significant solubility in more polar solvents like methanol would suggest the influence of the polar functional groups. This understanding is crucial for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and formulation.

Conclusion: Practical Implications for the Researcher

A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in research and development. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable and reproducible solubility data. This information will empower researchers to make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved purification efficiency, and the successful advancement of drug discovery projects. The principles and methodologies outlined here are broadly applicable to the characterization of other novel indole derivatives and small molecules in the pharmaceutical pipeline.

References

-

PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

-

International Journal of Engineering and Applied Sciences. Colorimetric Determination of Indole using p-hydroxybenzaldehyde. [Link]

-

PubMed Central. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]

-

PubMed Central. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

-

ResearchGate. Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. [Link]

-

Solubility of Things. Indole. [Link]

-

Chemsrc. This compound. [Link]

-

PubMed Central. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. [Link]

-

PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijeas.org [ijeas.org]

Stability and proper storage conditions for 5-iodoindole derivatives

An In-Depth Technical Guide to the Stability and Proper Storage Conditions for 5-Iodoindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodoindole derivatives are pivotal building blocks in medicinal chemistry and materials science, valued for their versatile reactivity in forming complex molecular architectures.[1] However, the inherent reactivity of the carbon-iodine bond and the indole scaffold necessitates a thorough understanding of their stability to ensure the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the factors influencing the stability of 5-iodoindole derivatives, outlines potential degradation pathways, and establishes best practices for their proper storage and handling. Furthermore, it details methodologies for conducting rigorous stability assessments, including forced degradation studies, to proactively identify potential liabilities in drug development and other research applications.

The Chemical Nature and Inherent Sensitivities of 5-Iodoindoles

The stability of 5-iodoindole derivatives is governed by the interplay of the electron-rich indole nucleus and the carbon-iodine (C-I) bond. The indole ring system is susceptible to oxidation, while the C-I bond can be labile under various conditions, including exposure to light and heat. Understanding these intrinsic properties is fundamental to mitigating degradation.

Several factors are known to influence the stability of iodine-containing organic compounds, including:

-

Light: Many iodo-aromatic compounds are light-sensitive.[2] Photolytic cleavage of the C-I bond can generate radical species, initiating a cascade of degradation reactions.

-

Temperature: Elevated temperatures can accelerate the rate of decomposition reactions, including oxidation and C-I bond cleavage.[3]

-

Oxygen/Oxidizing Agents: The indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen or catalyzed by the presence of oxidizing agents.[4] This can lead to the formation of various oxidized derivatives, such as oxindoles and isatins.[5][6]

-

pH: The stability of the indole ring and the C-I bond can be influenced by pH. Both acidic and basic conditions can promote hydrolysis or other degradation pathways.[7]

-

Moisture: The presence of moisture can facilitate hydrolytic degradation and may also act as a medium for other decomposition reactions.[3][8]

Potential Degradation Pathways

Based on the known chemistry of indoles and iodo-aromatic compounds, several degradation pathways can be postulated for 5-iodoindole derivatives. Proactive identification of these pathways is crucial for developing stability-indicating analytical methods.

Oxidative Degradation

The indole ring is susceptible to oxidation at various positions, primarily at the C2 and C3 positions of the pyrrole ring. This can lead to a variety of degradation products.

Caption: Postulated oxidative degradation pathway of the 5-iodoindole core.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, generating an indolyl radical and an iodine radical. These highly reactive species can then participate in a variety of secondary reactions, including dimerization and reaction with solvents or other molecules.

Caption: General scheme for the photolytic degradation of 5-iodoindole.

Recommended Storage and Handling Protocols

To maintain the integrity of 5-iodoindole derivatives, strict adherence to proper storage and handling procedures is paramount. The following recommendations are based on information from leading chemical suppliers and general best practices for handling sensitive organic compounds.[1][2][4][9]

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8°C or Room Temperature (as specified) | To minimize thermal degradation.[1][2][9] |

| Light | Store in the dark (e.g., in amber vials or in a light-proof container) | To prevent photolytic decomposition.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | To minimize oxidation by atmospheric oxygen. |

| Moisture | Store in a dry environment (e.g., in a desiccator) | To prevent hydrolysis.[3][8] |

| Container | Tightly sealed, appropriate containers | To prevent exposure to air and moisture.[4] |

Handling Precautions:

-

Always handle 5-iodoindole derivatives in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Avoid the formation of dust when handling solid materials.[4]

-

Be aware of incompatibilities, particularly with strong oxidizing agents.[4]

Designing and Implementing Stability Studies

A systematic approach to evaluating the stability of 5-iodoindole derivatives is essential, especially in the context of drug development. Forced degradation studies are a critical component of this evaluation, providing insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[11][12][13][14]

Forced Degradation Studies: A Step-by-Step Protocol

The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed at detectable levels.[11][15]

Experimental Workflow:

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocol:

-

Preparation of Samples:

-

Prepare a stock solution of the 5-iodoindole derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

For thermal and photolytic stress of the solid-state, use the neat compound.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at elevated temperatures (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperatures.

-

Oxidative Stress: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid sample to dry heat (e.g., 80°C) in a controlled oven.

-

Photolytic Stress: Expose the solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV detection.

-

Characterize the degradation products using mass spectrometry (LC-MS) and, if necessary, isolate them for structural elucidation by NMR.

-

Analytical Methods for Stability Monitoring

The development of a validated, stability-indicating analytical method is crucial for accurately assessing the stability of 5-iodoindole derivatives.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | The primary technique for separating the parent compound from its degradation products and for quantification. A UV detector is commonly used, with the wavelength set to the λmax of the 5-iodoindole derivative. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for the identification and characterization of degradation products by providing molecular weight and fragmentation information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural elucidation of isolated degradation products. |

Conclusion

The stability of 5-iodoindole derivatives is a critical consideration for their successful application in research and development. By understanding the inherent chemical sensitivities of these compounds and implementing appropriate storage and handling procedures, their integrity can be preserved. Furthermore, the proactive use of forced degradation studies provides invaluable insights into potential degradation pathways, enabling the development of robust formulations and analytical methods. This comprehensive approach ensures the reliability of experimental data and the quality of final products derived from these versatile chemical entities.

References

-

Studies on the stability of iodine compounds in iodized salt - PMC - NIH. Available at: [Link]

-

Understanding Iodine Stabilizers in Iodized Salt - Engineering Research Publication. Available at: [Link]

-

Recent Advances in Stability of Iodine in Iodized Salt. Available at: [Link]

-

On the Instability of Iodides of Heavy Main Group Atoms in their Higher Oxidation State - ResearchGate. Available at: [Link]

-

Potassium iodide - Wikipedia. Available at: [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

-

Proposed pathways involved in indole transformation by strain IDO - ResearchGate. Available at: [Link]

-

Iodine(V)-Based Oxidants in Oxidation Reactions - MDPI. Available at: [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

-

Forced Degradation Studies - MedCrave online. Available at: [Link]

-

A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available at: [Link]

-

Forced Degradation Studies - SciSpace. Available at: [Link]

-

5-Iodoindole, 98% | 563838-25G | SIGMA-ALDRICH | SLS - Scientific Laboratory Supplies. Available at: [Link]

-

(PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - ResearchGate. Available at: [Link]

-

Halogenation of organic compounds using continuous flow and microreactor technology. Available at: [Link]

-

5-Iodo-1H-indole | C8H6IN | CID 2782313 - PubChem - NIH. Available at: [Link]

-

Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed. Available at: [Link]

-

Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed. Available at: [Link]

-

Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study - ACP. Available at: [Link]

-

Degradation pathway of indole by electroFenton. - ResearchGate. Available at: [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit. Available at: [Link]

-

Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC. Available at: [Link]

-

Oxidation of indole by cytochrome P450 enzymes - PubMed - NIH. Available at: [Link]

-

Electrochemical oxidation of 3-substituted indoles - RSC Publishing. Available at: [Link]

-

Storage of Halogen [closed] - Chemistry Stack Exchange. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]

-

Alpha Halogenation of Enols and Enolates - Chemistry Steps. Available at: [Link]

-

Halogenation | Organic Chemistry | Chemistry | FuseSchool - YouTube. Available at: [Link]

-

Long-term physicochemical stability of 5-fluorouracil at selected standardised rounded doses in polyolefin bags - PubMed. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-IODOINDOLE | 16066-91-4 [chemicalbook.com]

- 3. ijsred.com [ijsred.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. mdpi.com [mdpi.com]

- 6. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. erpublication.org [erpublication.org]

- 8. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 16066-91-4|5-Iodo-1H-indole|BLD Pharm [bldpharm.com]

- 10. 5-ヨウ化インドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. rjptonline.org [rjptonline.org]

- 14. scispace.com [scispace.com]

- 15. pharmtech.com [pharmtech.com]

The Strategic Role of the Boc Protecting Group in Modern Indole Chemistry: A Technical Guide

Abstract: The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and advanced materials.[1][2] However, the intrinsic reactivity of the indole N-H bond often complicates synthetic strategies, necessitating the use of a protecting group. Among the arsenal available to the synthetic chemist, the tert-butyloxycarbonyl (Boc) group has emerged as a uniquely versatile and strategic tool. This guide provides an in-depth analysis of the Boc group's role in indole chemistry, moving beyond simple protection and deprotection to explore how it fundamentally alters the reactivity of the indole core. We will examine its influence on regioselectivity, its critical function as a directed metalation group, and its utility in facilitating modern cross-coupling reactions, offering field-proven insights for researchers in organic synthesis and drug development.

The Indole N-H Bond: A Double-Edged Sword

The proton on the indole nitrogen is moderately acidic (pKa ≈ 17 in DMSO), rendering the indole nucleus susceptible to deprotonation by common bases.[3] This acidity can interfere with reactions employing organometallics or other strong bases. Simultaneously, the lone pair on the nitrogen atom makes the N-H bond a reactive site for electrophiles and oxidants.[4][5] Unchecked, this reactivity can lead to a mixture of N-functionalized and C-functionalized products, lowering yields and complicating purification.

The decision to protect the indole nitrogen is therefore a critical first step in many synthetic sequences. An ideal protecting group should be easy to install and remove under mild conditions that are orthogonal to other functional groups present in the molecule.[6] The Boc group excels in this regard, but its true value lies in how it modulates the electronic character of the indole ring.

Introducing the Boc Group: Protocols and Mechanistic Insights

The installation of the Boc group onto the indole nitrogen is typically a straightforward and high-yielding process. The most common method involves the reaction of the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Mechanism of N-Boc Protection

The reaction proceeds via nucleophilic attack of the indole nitrogen (or the corresponding indolate anion) on one of the carbonyl carbons of Boc₂O. The choice of base is critical; for simple indoles, a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is often sufficient. DMAP accelerates the reaction by first reacting with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate, which is then readily attacked by the indole nitrogen.

Sources

- 1. researchgate.net [researchgate.net]

- 2. abap.co.in [abap.co.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Commercial availability and suppliers of tert-Butyl 5-iodo-1H-indole-1-carboxylate

An In-Depth Technical Guide to tert-Butyl 5-iodo-1H-indole-1-carboxylate: Procurement, Quality Control, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalized indole scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of available building blocks, this compound stands out as a particularly versatile and valuable intermediate. Its strategic placement of an iodo group at the 5-position, coupled with the protective N-Boc moiety, renders it an ideal substrate for a variety of cross-coupling reactions, enabling the facile introduction of molecular complexity. This guide provides a comprehensive technical overview of this reagent, from navigating its commercial procurement and implementing robust quality control measures to its practical application in the laboratory, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.

Commercial Availability and Supplier Analysis

A key advantage of this compound is its widespread commercial availability, which ensures a reliable supply chain for research and development projects. The compound is offered by a range of major chemical suppliers, providing researchers with options regarding purity, quantity, and cost.

Causality of Supplier Choice: The selection of a supplier should be guided by the specific requirements of the intended application. For early-stage discovery chemistry, a standard purity grade (e.g., 96-97%) may be sufficient. However, for later-stage development, process chemistry, or sensitive catalytic reactions, sourcing material with the highest available purity and from a supplier providing a detailed, batch-specific Certificate of Analysis (CoA) is critical to ensure reproducibility and minimize the impact of unknown impurities.

Table 1: Comparative Overview of Commercial Suppliers

| Supplier | Purity Specification | Available Quantities | Noteworthy Features |

| Sigma-Aldrich | 97% | 250 MG, 1 G, 5 G | Broad availability and extensive documentation. |

| Santa Cruz Biotechnology | Not specified | Contact for details | Listed for proteomics research applications.[1] |

| CymitQuimica | 96% | 100mg, 250mg, 1g, 5g | Provides multiple synonyms and basic chemical properties.[2] |

| BLDpharm | Not specified | Contact for details | Offers related halogenated indole structures.[3][4] |

| FUJIFILM Wako | Not specified | Contact for details | Major Japanese supplier for research chemicals.[5] |

Note: Availability and specifications are subject to change. Always consult the supplier's website for the most current information.

Quality Control: A Self-Validating System for Experimental Integrity

Upon receipt, independent verification of the material's identity and purity is a foundational step for ensuring experimental reliability. This internal QC process acts as a self-validating system, preventing the downstream consequences of using substandard starting material.

Caption: Internal QC workflow for incoming this compound.

Key Analytical Techniques:

-

¹H NMR Spectroscopy: This is the most powerful tool for confirming the structural integrity of the molecule. The spectrum should exhibit characteristic peaks corresponding to the indole core, the iodo-substitution pattern, and the tert-butyl group. Key expected shifts (in CDCl₃) include a singlet for the C4-H proton above 8.0 ppm and a nine-proton singlet for the t-butyl group around 1.6 ppm. The absence of significant unassigned signals is a primary indicator of purity.

-

Mass Spectrometry (MS): Techniques like ESI-MS should be used to confirm the molecular weight (C₁₃H₁₄INO₂, MW: 343.16 g/mol ).[1] The observation of the correct molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) provides definitive confirmation of the compound's identity.

Core Application: The Suzuki-Miyaura Cross-Coupling

The C-I bond at the 5-position is primed for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between the indole and an organoboron species, is arguably the most common and powerful application of this building block.[6][7]

Mechanistic Rationale (The "Why"): The reaction proceeds through a well-established catalytic cycle.[6][8]

-

Oxidative Addition: The low-valent Palladium(0) catalyst readily inserts into the relatively weak carbon-iodine bond of the indole. This is often the rate-determining step, and the high reactivity of aryl iodides makes them excellent substrates.[6]

-

Transmetalation: In the presence of a base, the organic moiety from the boronic acid (or ester) is transferred to the palladium(II) center, displacing the iodide. The base is crucial for activating the organoboron species.[6]

-

Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[6][8]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 equiv)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

-

Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame- or oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Inerting: Seal the flask and cycle between vacuum and an inert atmosphere three times to remove all oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (dioxane and water) via syringe. The reaction mixture should be a suspension.

-

Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Follow the consumption of the starting material by TLC or LC-MS analysis. Reactions are typically complete within 2-16 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-1H-indole-1-carboxylate product.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling protocol.

Handling and Storage

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8°C) is recommended.[9]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust. Consult the supplier-provided Safety Data Sheet (SDS) for detailed information.

References

-

ResearchGate. (n.d.). Suzuki coupling of 5-iodovanillin with 4-methylphenylboronic acid experiment. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling with unprotected 5-IdU. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Iodination of vanillin and subsequent Suzuki-Miyaura coupling. Retrieved from [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2019). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. N/A|tert-Butyl 5,6-dichloro-3-iodo-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. 2413812-59-4|tert-Butyl 3-bromo-5-iodo-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. 374818-66-3・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

The Halogenated Indole: A Privileged Scaffold in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Nucleus and the Transformative Power of Halogenation

The indole nucleus stands as one of the most ubiquitous and vital heterocyclic scaffolds in the landscape of bioactive molecules and pharmaceuticals.[1][2] Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin underscores its fundamental role in biological processes.[3] In the realm of drug discovery, the indole framework is considered a "privileged structure," consistently serving as a foundational component for a multitude of therapeutic agents.[2][4] The versatility of the indole ring, with its tunable electronic properties and multiple sites for functionalization, has spurred the development of countless synthetic methodologies aimed at its construction and derivatization.[5][6]

Among the myriad of possible indole modifications, halogenation has emerged as a particularly powerful strategy for profoundly influencing molecular properties and biological activity.[7][8] The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—can dramatically alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[8] This guide, intended for professionals in organic synthesis and drug development, will provide a comprehensive overview of the critical role of halogenated indoles, exploring their synthesis, diverse applications, and the underlying principles that make them indispensable tools in the quest for novel therapeutics.

The Impact of Halogenation on the Physicochemical and Biological Properties of Indoles

The strategic incorporation of halogens onto the indole scaffold is a cornerstone of modern medicinal chemistry. This is not merely an exercise in structural diversification but a deliberate tactic to modulate key drug-like properties. Halogenation can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[8] Furthermore, the introduction of a halogen can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

Perhaps most intriguingly, halogen atoms can participate in specific, non-covalent interactions known as halogen bonds.[9] A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom and a Lewis basic site on a biological macromolecule, such as a protein or nucleic acid.[9] This interaction, analogous to the more familiar hydrogen bond, can significantly contribute to the binding affinity and selectivity of a ligand for its target. The ability to form these interactions makes halogenated indoles particularly attractive for the design of potent and specific enzyme inhibitors and receptor modulators.

Halogenated Indoles in Nature: A Treasure Trove of Bioactive Compounds

Nature, particularly the marine environment, is a prolific source of structurally diverse and biologically active halogenated indole alkaloids.[1][7] Marine organisms, living in a competitive ecosystem, have evolved to produce a vast array of secondary metabolites, many of which are halogenated, as chemical defense mechanisms.[7] Brominated indoles are especially abundant in marine invertebrates and have been shown to possess a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][7][10]